![molecular formula C25H29Cl2NO4 B605387 2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid CAS No. 1352064-70-0](/img/structure/B605387.png)
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AM-8553 is a potent and selective piperidinone inhibitor of the MDM2-p53 interaction.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid" is a complex molecule, and while direct research specifically on this compound is not readily available, several studies have investigated structures with somewhat similar characteristics. For instance, the study by Wu et al. (2015) discussed the synthesis and characterization of a compound with chlorophenyl and hydroxy groups, focusing on the molecular configuration and crystal structure analysis. This study emphasized the importance of understanding the intermolecular interactions, such as hydrogen bonds, which are crucial for the stability and conformation of complex molecules (Wu et al., 2015).
Antimicrobial Applications
Additionally, some research has been conducted on the antimicrobial properties of related compounds. For example, Krátký et al. (2017) synthesized and evaluated a series of rhodanine-3-acetic acid-based derivatives, assessing their potential as antimicrobial agents against bacteria, mycobacteria, and fungi. They discovered that these derivatives exhibit significant activity, particularly against mycobacteria (Krátký et al., 2017).
Chemical Synthesis Techniques
In terms of chemical synthesis, research by Mogilaiah et al. (2005) delved into the synthesis of certain compounds using chloramine-T mediated processes under microwave irradiation, demonstrating the efficiency of microwave-assisted synthesis in producing high-purity compounds. Such techniques are relevant for the synthesis of complex molecules like "2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid," particularly when considering the optimization of reaction conditions for better yields and purity (Mogilaiah & Reddy, 2005).
Stereochemical Considerations
Furthermore, Tanaka et al. (2002) conducted a study on the synthesis of carbapenam derivatives, highlighting the significance of stereochemical configurations in the synthesis of bioactive molecules. Understanding the stereochemistry is crucial for the synthesis and functional analysis of complex compounds like the one (Tanaka et al., 2002).
Propiedades
Número CAS |
1352064-70-0 |
|---|---|
Nombre del producto |
2-[(3S,5S,6R)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-[(2R,3R)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
Fórmula molecular |
C25H29Cl2NO4 |
Peso molecular |
478.41 |
Nombre IUPAC |
2-[(3R,5R,6S)-5-(3-Chlorophenyl)-6-(4-chlorophenyl)-1-[(2S,3S)-2-hydroxypentan-3-yl]-3-methyl-2-oxopiperidin-3-yl]acetic acid |
InChI |
InChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1 |
Clave InChI |
YUALYRLIFVPOHL-VPLUBSIMSA-N |
SMILES |
O=C(O)C[C@]1(C)C(N([C@@H](CC)[C@@H](O)C)[C@H](C2=CC=C(Cl)C=C2)[C@@H](C3=CC=CC(Cl)=C3)C1)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AM-8553; AM 8553; AM8553; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



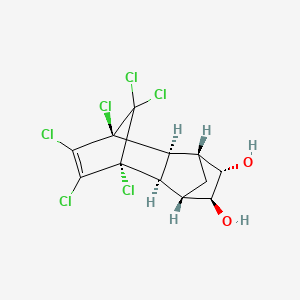
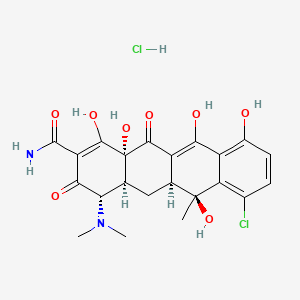
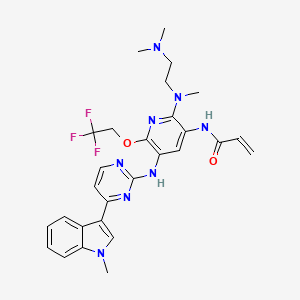
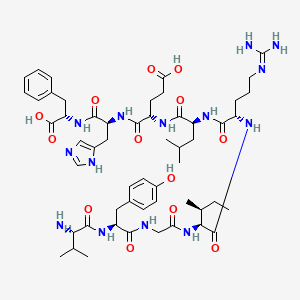
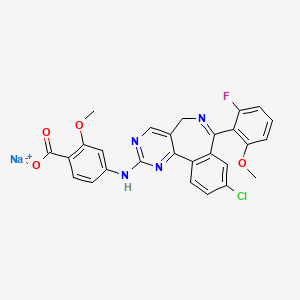
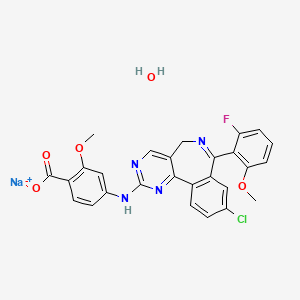
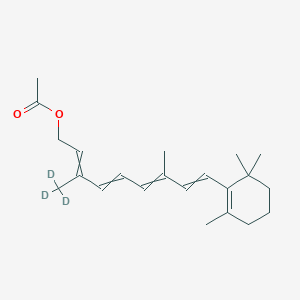
![3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B605313.png)
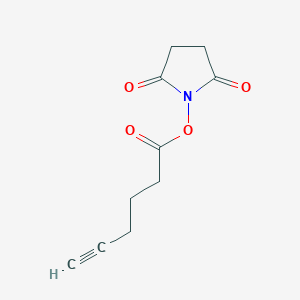
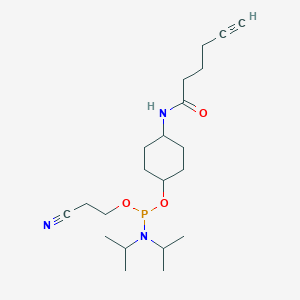
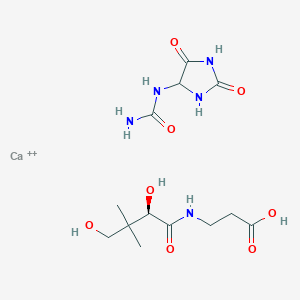
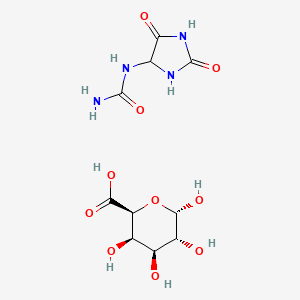
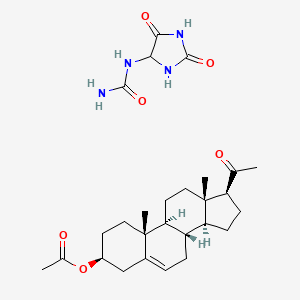
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)